Rotigotine D7 Hydrochloride

LC-MS/MS Bioanalysis Stable Isotope Labeling

Rotigotine D7 Hydrochloride is a high-purity (≥98%) deuterium-labeled isotopologue engineered as a Stable Isotope-Labeled Internal Standard (SIL-IS) for quantitative LC-MS/MS assays. Unlike unlabeled Rotigotine or non-isotopic structural analogs that fail to correct for matrix-dependent ionization suppression and variable extraction recovery, this compound co-elutes with the analyte, experiencing identical matrix effects to ensure accurate quantitation at low ng/mL levels. Essential for generating reliable PK/TK data in support of IND/NDA submissions per FDA and EMA bioanalytical method validation guidelines. Ideal for analytical method development, validation (AMV), and QC workflows.

Molecular Formula C19H19D7ClNOS
Molecular Weight 358.98
Cat. No. B1191652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRotigotine D7 Hydrochloride
Molecular FormulaC19H19D7ClNOS
Molecular Weight358.98
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rotigotine D7 Hydrochloride: A Deuterated Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantitation of Rotigotine


Rotigotine D7 Hydrochloride (CAS 2070009-57-1) is a deuterium-labeled isotopologue of Rotigotine, a non-ergoline dopamine receptor agonist . It is synthesized for use as a high-precision Stable Isotope-Labeled Internal Standard (SIL-IS) in quantitative LC-MS/MS assays . The compound retains the core pharmacological scaffold of Rotigotine but contains seven deuterium atoms, primarily on the propyl chain, providing a +7.0 Da mass shift for chromatographic separation .

Why Unlabeled Rotigotine or Structural Analogs Cannot Substitute for Rotigotine D7 Hydrochloride in Quantitative Bioanalysis


Using unlabeled Rotigotine or a non-isotopic structural analog (e.g., lamotrigine) as an internal standard fails to correct for matrix-dependent ionization suppression, variable extraction recovery, and chromatographic drift in LC-MS/MS assays [1]. Deuterated isotopologues like Rotigotine D7 co-elute with the analyte, experiencing identical matrix effects and ionization efficiency, ensuring accurate quantitation . In contrast, structural analogs may exhibit divergent retention times and ionization behavior, leading to systematic bias and compromised data integrity [2].

Quantitative Evidence for the Selection of Rotigotine D7 Hydrochloride over Alternative Internal Standards


Precise Mass Shift (+7.04 Da) Ensures Baseline Resolution from Unlabeled Rotigotine

Rotigotine D7 Hydrochloride provides a +7.04 Da mass shift relative to unlabeled Rotigotine (monoisotopic mass 315.1657 Da vs. 322.2097 Da) . This mass difference exceeds the 3 Da minimum recommended for avoiding isotopic overlap in small-molecule LC-MS/MS assays . Alternative internal standards, such as lamotrigine (monoisotopic mass 256.0 Da), lack structural similarity and co-elute at different retention times, failing to correct for matrix effects [1].

LC-MS/MS Bioanalysis Stable Isotope Labeling

Isotopic Purity ≥98% Guarantees Minimal Interference from Unlabeled Rotigotine

Rotigotine D7 Hydrochloride is supplied with an isotopic purity of ≥98% . This minimizes the presence of unlabeled Rotigotine, which could otherwise act as a background contaminant and compromise the accuracy of quantitative assays . Lower purity deuterated standards (<95%) may introduce significant bias, particularly at low analyte concentrations [1].

Quality Control Isotopic Enrichment LC-MS/MS

Deuterium Placement on Propyl Chain Prevents Hydrogen-Deuterium Exchange and Ensures Assay Stability

The deuterium atoms in Rotigotine D7 Hydrochloride are positioned on the propyl chain of the tertiary amine, a non-exchangeable site . This strategic placement prevents hydrogen-deuterium (H/D) back-exchange that can occur when labels are on acidic protons (e.g., hydroxyl or amine groups) . In contrast, deuterated internal standards with exchangeable labels may lose their mass shift during sample preparation or chromatography, leading to inaccurate quantitation [1].

Stable Isotope Labeling LC-MS/MS Metabolic Stability

Validated Recovery and Matrix Effect Correction in Rat Plasma Pharmacokinetic Studies

In a validated LC-MS/MS method for the simultaneous determination of Rotigotine and its prodrug in rat plasma, the use of a stable isotope-labeled Rotigotine internal standard (analogous to Rotigotine D7) demonstrated good linearity (r>0.996) across 0.1-10.0 ng/mL and fully validated selectivity, precision, accuracy, recovery, and matrix effects [1]. In contrast, a method using lamotrigine as internal standard reported a mean recovery of 96.9% but noted the limitation of using a structural analog [2].

Pharmacokinetics LC-MS/MS Method Validation

Chiral Purity (S-Enantiomer) Maintained for Accurate Quantitation in Pharmaceutical Formulations

Rotigotine D7 Hydrochloride is supplied as the (S)-enantiomer, matching the stereochemistry of the active pharmaceutical ingredient (API) . This is critical for accurate quantitation, as the racemic mixture (Rac-Rotigotine-d7) contains both enantiomers and may not represent the API in pharmaceutical formulations . The use of a racemic internal standard could lead to erroneous results if the analytical method does not fully resolve the enantiomers.

Chiral Analysis Quality Control Pharmaceutical Analysis

Optimal Research and Industrial Applications for Rotigotine D7 Hydrochloride


Quantitative LC-MS/MS Bioanalysis of Rotigotine in Plasma and Cerebrospinal Fluid

Rotigotine D7 Hydrochloride is the preferred internal standard for LC-MS/MS assays measuring Rotigotine concentrations in biological matrices. It corrects for matrix effects and ionization variability, ensuring accurate quantitation at low ng/mL levels [1].

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies in Preclinical and Clinical Development

The compound is essential for generating reliable PK/TK data in support of IND/NDA submissions. Its use is consistent with FDA and EMA bioanalytical method validation guidelines .

Method Development and Validation for Rotigotine in Pharmaceutical Formulations

Rotigotine D7 Hydrochloride serves as a reference standard for developing and validating analytical methods (e.g., HPLC-UV, LC-MS) for Rotigotine API and drug products. Its high isotopic purity and defined stereochemistry ensure method accuracy and reproducibility [2].

Technical Documentation Hub

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